Ethyl 4-bromoquinoline-7-carboxylate
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Overview
Description
Ethyl 4-bromoquinoline-7-carboxylate is a chemical compound with the molecular formula C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including ethyl 4-bromoquinoline-7-carboxylate, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Doebner-Miller Reaction: This method involves the condensation of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, green reaction protocols, and environmentally friendly solvents are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromoquinoline-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocycles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring .
Scientific Research Applications
Ethyl 4-bromoquinoline-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: The compound is used in the study of biological pathways and molecular targets due to its ability to interact with various biomolecules.
Industrial Chemistry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-bromoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Ethyl 4-bromoquinoline-7-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxyquinoline-3-carboxylate: This compound has a hydroxyl group instead of a bromine atom, leading to different chemical reactivity and biological activity.
Ethyl 2,4-dimethylquinoline-3-carboxylate: This compound has methyl groups at different positions on the quinoline ring, affecting its chemical properties and applications.
The uniqueness of this compound lies in its bromine substitution, which provides distinct reactivity and potential for further functionalization .
Properties
Molecular Formula |
C12H10BrNO2 |
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Molecular Weight |
280.12 g/mol |
IUPAC Name |
ethyl 4-bromoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)8-3-4-9-10(13)5-6-14-11(9)7-8/h3-7H,2H2,1H3 |
InChI Key |
BVHFIHOODAWTLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CC(=C2C=C1)Br |
Origin of Product |
United States |
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